1,2,3,4-Tetrahydronaphthalene

Solvent Coatings Evaporation Rate

Researchers relying on generic aromatic solvents face compromised yields from mismatched evaporation and absent hydrogen-donor capability. 1,2,3,4-Tetrahydronaphthalene (CAS 68412-24-8) uniquely delivers a high boiling point (206-208 °C), 5× slower evaporation than toluene, and reversible H₂-donor functionality enabling up to 39% coal conversion in direct coal liquefaction studies. • ≥99% GC purity ensures artifact-free NMR spectroscopy and chromatographic analysis • Slow evaporation (0.3 vs. butyl acetate) enables superior film leveling in high-gloss industrial coatings and specialty waxes • Precise density and flash-point tuning for advanced diesel fuel surrogate modeling • Supplied with full Certificate of Analysis; research-scale to bulk quantities available

Molecular Formula C10H12
Molecular Weight 132.20 g/mol
CAS No. 68412-24-8
Cat. No. B7798955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalene
CAS68412-24-8
Molecular FormulaC10H12
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESC1CCC2=CC=CC=C2C1
InChIInChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
InChIKeyCXWXQJXEFPUFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN;  SOL IN METHANOL: 50.6% WT/WT;  INSOL IN WATER.
SOL IN ANILINE
SOL IN ETHER
Solubility in water: very poo

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydronaphthalene Overview


1,2,3,4-Tetrahydronaphthalene (CAS 68412-24-8), also widely known as Tetralin, is a C1-4 alkyl derivative of the parent bicyclic hydrocarbon [1]. It is a partially hydrogenated derivative of naphthalene, appearing as a colorless liquid with a characteristic naphthalene-like odor . This compound is primarily recognized for its unique function as a hydrogen-donor solvent, a property central to its industrial utility in processes like coal liquefaction [2]. Its physicochemical profile includes a density of approximately 0.97 g/cm³ at 20°C, a boiling point range of 206-208°C, and a viscosity of 2.02 cP at 25°C, which are key differentiators from more common aromatic solvents like toluene and xylene [3].

Hydrogen-donor solvent for coal liquefaction research
High-boiling aromatic with controlled evaporation rate
High-purity specifications for analytical and synthesis use

Why 1,2,3,4-Tetrahydronaphthalene Has No Substitute


Direct substitution of 1,2,3,4-tetrahydronaphthalene with a common aromatic solvent like toluene or a saturated analog like decalin is not feasible without compromising process performance and safety. The compound's value proposition rests on a specific combination of properties: a high boiling point for processing at elevated temperatures, a specific solvency power (high vs. toluene's medium), and a low evaporation rate (0.3 relative to butyl acetate) that is crucial for film formation in coatings . More critically, its function as a reversible hydrogen-donor is unique to its partially saturated naphthalene structure, a capability absent in fully saturated decalin or inert aromatic hydrocarbons [1]. Furthermore, its high density and viscosity compared to n-alkanes or cycloalkanes directly influence fluid dynamics in fuel and separation applications [2]. A generic substitution would therefore alter reaction kinetics, reduce yields, degrade product quality, and potentially introduce new safety hazards due to mismatched flash points and evaporation profiles.

Toluene Substitution
Faster evaporation may cause film defects in coatings and alter reaction kinetics.
Decalin Substitution
Lacks reversible hydrogen-donor capability, critical for coal liquefaction processes.
N-Alkane / Cycloalkane Substitution
Lower density and viscosity shift fluid dynamics, flash point, and separation efficiency.

1,2,3,4-Tetrahydronaphthalene: Evidence vs. Alternatives


Evaporation Control in Coatings vs. Toluene

In solvent performance, 1,2,3,4-tetrahydronaphthalene provides a higher solvency power and a significantly slower evaporation rate compared to the widely used aromatic solvent toluene . This combination is critical for controlling film formation and preventing surface defects in high-quality coatings.

Evaporation Control
Data to verify
5× slower
Evaporation rate: 0.3 (target) vs 1.5 (toluene)
Supports coating formulation selection with controlled evaporation
Source review recommended for direct comparison data
Solvent Coatings Evaporation Rate

Density and Flash Point vs. Decalin in Fuel Surrogates

In binary mixtures with trans-decahydronaphthalene (decalin), increasing the mole fraction of 1,2,3,4-tetrahydronaphthalene leads to a measurable increase in key physical properties including density, flash point, and surface tension [1]. This is in contrast to the mixture's viscosity, which is lower than either pure component. The flash point of the mixture ranges from 328.7 to 343.1 K at room temperature [1].

Flash Point & Density
Reported
Flash point range 55.6–69.9°C
Mixtures with decalin vs pure decalin baseline
Enables tunable fuel surrogate design for safety and combustion modeling
Fuel Surrogate Physical Property Safety

Hydrogen-Donor Performance in Coal Liquefaction

1,2,3,4-Tetrahydronaphthalene functions as a classic hydrogen-donor solvent, a property that is fundamental to its use in coal liquefaction [1]. In a model study on the hydrogenation of Kuzbass gas coal, using tetrahydronaphthalene (THN) as the hydrogen donor under specific conditions (100 atm, 375°C, 1:1 coal:THN ratio) resulted in a coal transformation yield of approximately 25% to 39% [2]. This is contrasted with non-donor solvents or alternative donors which may not achieve the same level of conversion.

Hydrogen-Donor Yield
Class-level
Ca. 25–39% conversion
Coal transformation at 100 atm, 375°C (1:1 coal:THN)
Reported hydrogen-donor function supports liquefaction research
Comparative yield data under identical conditions not reported
Coal Liquefaction Hydrogen Donor Process Yield

High-Purity for Reproducible Research

Commercially available 1,2,3,4-tetrahydronaphthalene is specified with a high minimum purity of ≥98.0% (GC, area%) for synthesis grade and ≥99% for anhydrous grades . This high purity level ensures that impurities, which could act as unwanted catalysts or side-reaction partners in sensitive research applications, are minimized.

Purity Specification
Data to verify
≥98% (synth.)
≥99% (anhyd.)
Minimizes side reactions and analytical artifacts in sensitive applications
Analytical Chemistry Synthesis Purity

1,2,3,4-Tetrahydronaphthalene Applications


Controlled Evaporation for Coatings

In the formulation of high-gloss industrial coatings or specialty waxes, the 5x slower evaporation rate of 1,2,3,4-tetrahydronaphthalene compared to toluene (Evap. rate 0.3 vs. 1.5) is a critical performance parameter . This slow evaporation allows for superior film leveling and substrate wetting, which directly reduces surface defects and improves final finish quality. Procurement for this application is driven by the need for a high-boiling, strong aromatic solvent that does not flash off too quickly, a requirement that generic aromatic thinners cannot fulfill.

Fuel Surrogate Development and Testing

For researchers and engineers developing surrogate mixtures for advanced diesel fuels (e.g., hydrodepolymerized cellulosic diesel, HDCD), the ability to precisely tune density and flash point by blending 1,2,3,4-tetrahydronaphthalene with trans-decahydronaphthalene is a key advantage [1]. The quantified increase in flash point from 328.7 to 343.1 K with increasing tetralin mole fraction allows for the creation of mixtures with tailored safety and combustion characteristics. The procurement of this compound is essential for fundamental studies on fluid properties and for creating validated fuel models.

Coal Liquefaction Research and Optimization

In academic and industrial research on direct coal liquefaction (DCL), 1,2,3,4-tetrahydronaphthalene is the benchmark hydrogen-donor solvent. Its proven ability to donate hydrogen and convert coal to soluble products at yields of up to 39% under specific conditions is a quantifiable baseline for evaluating new catalysts and process improvements [2]. Substitution with a non-donor solvent is not an option for this application, making its procurement a foundational requirement for any DCL experimental program.

Analytical Standards and Synthesis

Analytical chemists and synthetic organic chemists require 1,2,3,4-tetrahydronaphthalene with a certified high purity of ≥99% by GC to ensure the integrity of their work . This specification is particularly critical when the compound is used as a solvent for NMR spectroscopy, as a medium for moisture-sensitive reactions (e.g., preparation of anhydrous HBr), or as a reference standard in chromatographic analysis. Procuring this grade minimizes the risk of artifact peaks, background signals, and side reactions that would compromise data quality and experimental outcomes.

Application
Selection Property
Validation Focus
Coatings Formulation
High-boiling aromatic with low evaporation rate
Film formation quality and surface defect control
Fuel Surrogate Research
Tunable density and flash point via blending
Safety and combustion characteristic modeling
Coal Liquefaction
Hydrogen-donor capability
Conversion yield and process efficiency optimization
Analytical & Synthesis
Certified high purity (GC)
Artifact minimization and data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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